Dimethyl heptadecanedioate

Übersicht

Beschreibung

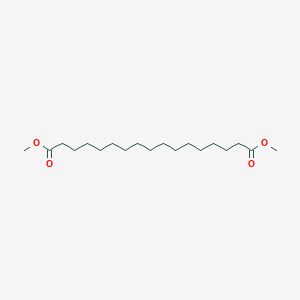

Dimethyl heptadecanedioate, also known as heptadecanedioic acid dimethyl ester, is an organic compound with the molecular formula C19H36O4. It is a diester derived from heptadecanedioic acid and methanol. This compound is typically found as a colorless to pale yellow liquid and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl heptadecanedioate can be synthesized through the esterification of heptadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Heptadecanedioic acid+2MethanolH2SO4Dimethyl heptadecanedioate+2Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl heptadecanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to heptadecanedioic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Heptadecanedioic acid and methanol.

Reduction: Heptadecanediol.

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Dimethyl heptadecanedioate is increasingly recognized for its role in lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. These systems are pivotal in gene therapy and vaccine development.

Lipid Nanoparticles for mRNA Delivery

Lipid nanoparticles serve as carriers for mRNA vaccines, enhancing their stability and bioavailability. Research indicates that this compound can be incorporated into LNP formulations to improve delivery efficacy. For instance, the combination of this compound with cationic lipids has shown promise in enhancing the cellular uptake of mRNA, thereby facilitating effective immune responses against viral infections .

- Table 1: Comparison of Lipid Nanoparticle Formulations

| Formulation Type | Active Ingredient | Delivery Efficiency | Reference |

|---|---|---|---|

| Cationic Lipid LNP | mRNA | High | |

| Hybrid LNPs | Antigen mRNA | Improved | |

| This compound-based LNPs | siRNA | Enhanced Cellular Uptake |

Chemical Synthesis

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis of Bioactive Compounds

The compound has been employed in synthesizing bioactive lipids and polymers that exhibit desirable properties for pharmaceutical applications. For example, it can be used to create biodegradable polymers that are essential for controlled drug release systems .

- Table 2: Applications in Chemical Synthesis

| Application Area | Compound Derived | Properties | Reference |

|---|---|---|---|

| Biodegradable Polymers | Various Bioactive Lipids | Controlled Release | |

| Surfactants | Modified this compound Derivatives | Enhanced Stability |

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific properties.

Coatings and Adhesives

The compound can be modified to create coatings with improved adhesion and durability. Its use in formulating protective coatings has been studied for applications in automotive and aerospace industries, where resistance to environmental degradation is critical .

- Table 3: Material Applications

| Application Type | Material Developed | Key Features | Reference |

|---|---|---|---|

| Protective Coatings | This compound-based Coatings | Environmental Resistance | |

| Adhesives | Modified Polymers | Enhanced Bonding Strength |

Case Study: mRNA Vaccine Development

A recent study demonstrated the efficacy of this compound-containing lipid nanoparticles in delivering mRNA vaccines against infectious diseases. The results showed a significant increase in immune response compared to traditional delivery methods .

Case Study: Biodegradable Polymers

In another investigation, researchers synthesized biodegradable polymers using this compound as a precursor. These polymers exhibited controlled degradation rates suitable for drug delivery applications, showcasing their potential in clinical settings .

Wirkmechanismus

The mechanism of action of dimethyl heptadecanedioate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The compound may also modulate signaling pathways involved in inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Dimethyl heptadecanedioate can be compared with other similar compounds such as:

Dimethyl decanedioate: A shorter-chain analog with similar chemical properties but different physical characteristics.

Dimethyl octanedioate: Another shorter-chain analog with distinct applications in the synthesis of specialty chemicals.

Dimethyl icosanedioate:

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other esters may not perform as effectively.

Biologische Aktivität

Dimethyl heptadecanedioate, a diester derived from heptadecanedioic acid, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and nanomedicine. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its two ester functional groups and a long hydrophobic carbon chain. Its chemical structure can be represented as follows:

This compound is often used in the synthesis of lipid nanoparticles (LNPs) for drug delivery systems due to its favorable properties, including biocompatibility and biodegradability.

This compound primarily acts through its role as a lipid component in LNP formulations. These formulations are critical for the delivery of nucleic acids, such as mRNA and siRNA, which are used in therapeutic applications. The biological activity of this compound can be attributed to several key mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of this compound facilitates its incorporation into lipid bilayers, enhancing cellular uptake of encapsulated therapeutic agents.

- Gene Silencing : In studies involving siRNA delivery, LNPs containing this compound demonstrated effective gene silencing in various cell types by facilitating the intracellular release of siRNA and subsequent RNA interference (RNAi) mechanisms .

- Immune Response Modulation : Research indicates that LNPs formulated with this compound can modulate immune responses by influencing dendritic cell activation and cytokine production, which is crucial for vaccine development and immunotherapy .

Case Studies

-

Lipid Nanoparticles for mRNA Delivery :

A study demonstrated that LNPs containing this compound showed improved delivery efficacy compared to traditional formulations. The L319 formulation, which includes this compound, exhibited faster elimination from liver tissues while maintaining high transfection efficiency in target cells . -

Therapeutic Applications :

In preclinical models, this compound-based LNPs were evaluated for their ability to deliver mRNA encoding therapeutic proteins. Results indicated significant expression levels of the target proteins and enhanced immune responses in vaccinated animals . -

Gene Silencing Efficacy :

Another investigation focused on the use of this compound in siRNA delivery systems targeting specific genes involved in cancer progression. The results revealed effective gene silencing with minimal off-target effects, highlighting the potential of this compound in cancer therapeutics .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

dimethyl heptadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-22-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)23-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZQYNRKVWQMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503007 | |

| Record name | Dimethyl heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-92-2 | |

| Record name | 1,17-Dimethyl heptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19102-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.